![molecular formula C24H28N2O3 B10820259 Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)
Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate typically involves the following steps:
Formation of the indole core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the pentyl group: The pentyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the carbonyl group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Coupling with the amino acid derivative: The final step involves coupling the indole derivative with an amino acid derivative, such as methyl 3-phenylpropanoate, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may bind to serotonin receptors, modulating neurotransmitter activity and exerting antidepressant effects. Additionally, it may inhibit certain enzymes involved in inflammation, providing anti-inflammatory benefits.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-ethylindole-3-carbonyl)amino]-3-phenylpropanoate
- Methyl 2-[(1-butylindole-3-carbonyl)amino]-3-phenylpropanoate
- Methyl 2-[(1-hexylindole-3-carbonyl)amino]-3-phenylpropanoate
Uniqueness
Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate is unique due to the specific length of its pentyl chain, which can influence its biological activity and interactions with molecular targets. The presence of the indole core also contributes to its diverse range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H28N2O3/c1-3-4-10-15-26-17-20(19-13-8-9-14-22(19)26)23(27)25-21(24(28)29-2)16-18-11-6-5-7-12-18/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,27) |
InChI Key |
UQARIILONQLMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


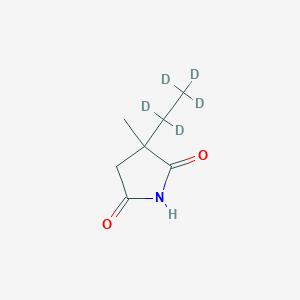
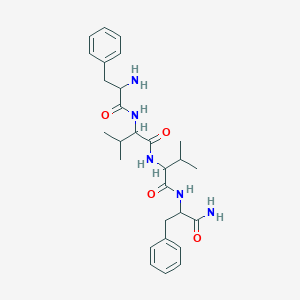
![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)
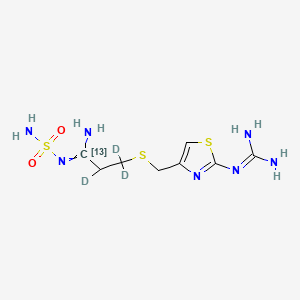
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)
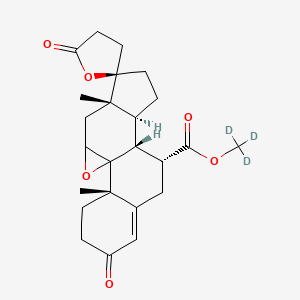
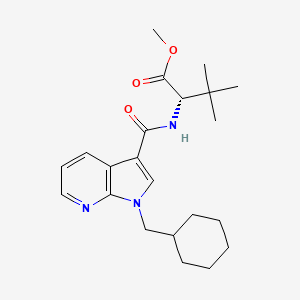
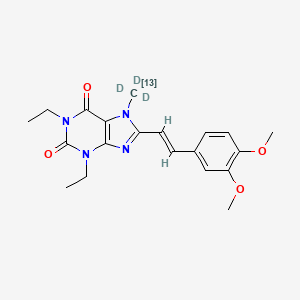
![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)
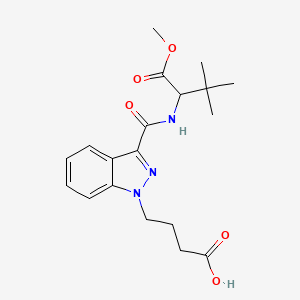
![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
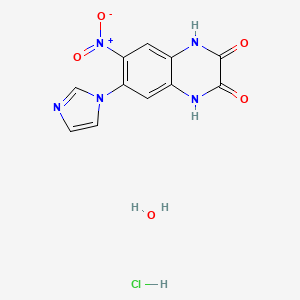
![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)
